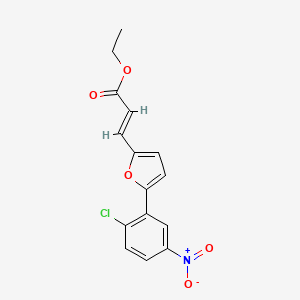
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2-chloro-5-nitrophenyl group and an ethyl acrylate moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-5-nitrophenyl Group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Esterification: The final step involves the esterification of the furan derivative with ethyl acrylate under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Applications De Recherche Scientifique
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The nitro group is particularly important for its antimicrobial activity, while the furan ring contributes to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate
- Ethyl 3-(5-(2-bromo-5-nitrophenyl)furan-2-yl)acrylate
- Ethyl 3-(5-(2-chloro-5-methylphenyl)furan-2-yl)acrylate
Uniqueness
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the nitro and chloro groups enhances its reactivity and potential for diverse applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C15H12ClNO5 |
|---|---|
Poids moléculaire |
321.71 g/mol |
Nom IUPAC |
ethyl (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-9-10(17(19)20)3-6-13(12)16/h3-9H,2H2,1H3/b8-5+ |
Clé InChI |
QBTVZENXUGTGQZ-VMPITWQZSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


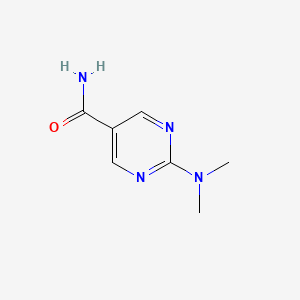

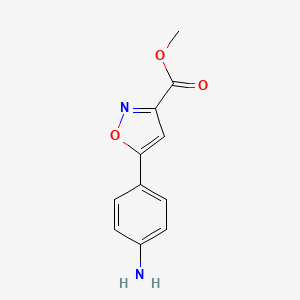
![2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11763638.png)
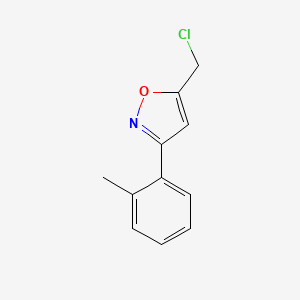
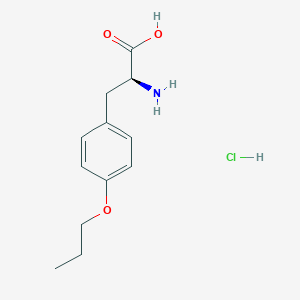
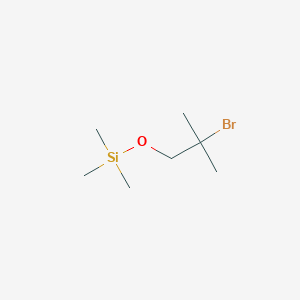
![7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11763652.png)
![(S)-2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11763663.png)


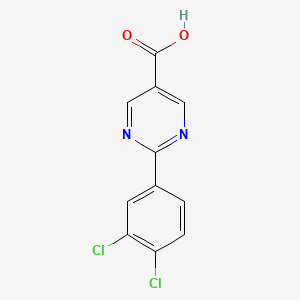
![1-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B11763705.png)

